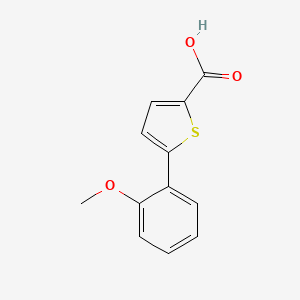
3,5-Dichloro-2'-methylbenzophenone
Übersicht
Beschreibung
3,5-Dichloro-2’-methylbenzophenone is a chemical compound belonging to the benzophenone family. It is known for its ability to absorb ultraviolet radiation, making it a common ingredient in sunscreens and other personal care products. The compound has a molecular formula of C14H10Cl2O and a molecular weight of 265.13 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dichloro-2’-methylbenzophenone typically involves the following steps:
Sulfonation Reaction: Benzoic acid is subjected to a sulfonation reaction with a sulfonating agent to obtain 3,5-disulphonatobenzoate.
Chlorination Reaction: The 3,5-disulphonatobenzoate reacts with a chlorinating agent to form 5-chloroformyl m-benzenedisulfonyl chloride.
Sulfur Dioxide Removal: The 5-chloroformyl m-benzenedisulfonyl chloride undergoes sulfur dioxide removal to yield 3,5-dichlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for 3,5-Dichloro-2’-methylbenzophenone often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industry standards for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2’-methylbenzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2’-methylbenzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of sunscreens, coatings, and other personal care products due to its UV-absorbing properties.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2’-methylbenzophenone involves its ability to absorb ultraviolet radiation. This absorption prevents UV radiation from penetrating the skin, thereby protecting against sunburn and other UV-related damage. The compound interacts with molecular targets such as DNA and proteins, preventing UV-induced mutations and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxybenzone: Another benzophenone derivative used in sunscreens.
Benzophenone-3: Known for its UV-absorbing properties and used in various personal care products.
4-Methylbenzophenone: Similar structure but with different substituents, leading to varied chemical properties.
Uniqueness
3,5-Dichloro-2’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to absorb UV radiation effectively makes it particularly valuable in sunscreen formulations compared to other similar compounds.
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-4-2-3-5-13(9)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKWQJWCMRWVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480384 | |
| Record name | 3,5-DICHLORO-2'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-71-8 | |
| Record name | 3,5-DICHLORO-2'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


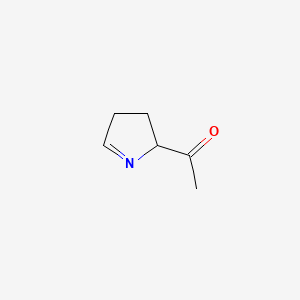
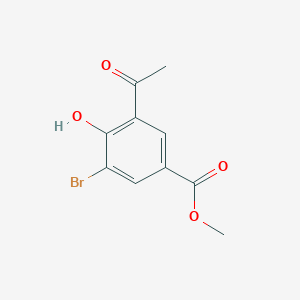



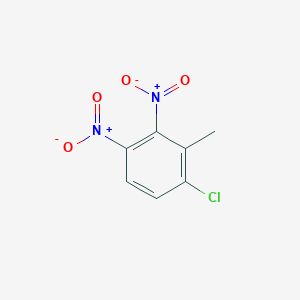
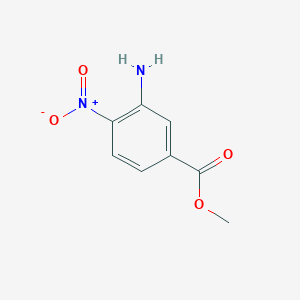
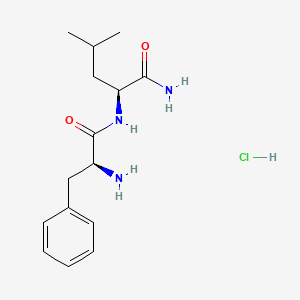


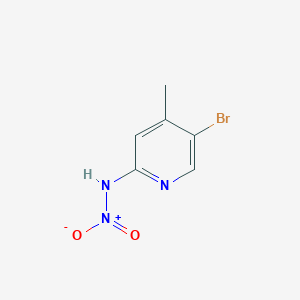

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)
